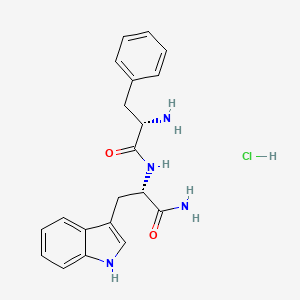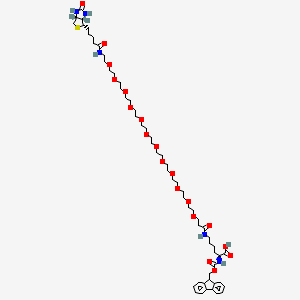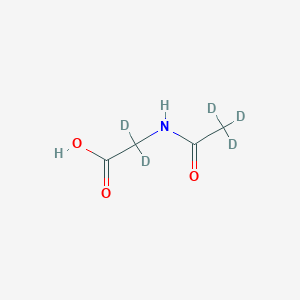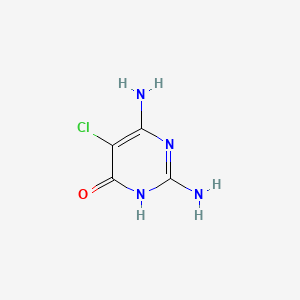![molecular formula C9H10N4O2 B1450796 6-amino-2-[(2-furylmethyl)amino]pyrimidin-4(3H)-one CAS No. 882399-27-1](/img/structure/B1450796.png)
6-amino-2-[(2-furylmethyl)amino]pyrimidin-4(3H)-one
Übersicht
Beschreibung
6-Amino-2-[(2-furylmethyl)amino]pyrimidin-4(3H)-one, also known as 6-Amino-1-(2-furylmethyl)-2,4(1H,3H)-pyrimidinedione, is a chemical compound with the molecular formula C9H9N3O3 . It has an average mass of 207.186 Da and a monoisotopic mass of 207.064392 Da .
Molecular Structure Analysis
The molecular structure of 6-amino-2-[(2-furylmethyl)amino]pyrimidin-4(3H)-one consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, attached to a furan ring via a methyl group . The furan ring is a five-membered ring with one oxygen atom. There are also two amino groups attached to the pyrimidine ring .Wissenschaftliche Forschungsanwendungen
Antimicrobial Agent Development
The compound has potential applications in the development of new antimicrobial agents. Its structure can be modified to create derivatives that target bacterial resistance mechanisms, such as the inhibition of tRNA (Guanine37-N1)-methyltransferase (TrmD), which is a novel approach in combating bacterial infections .
Pharmaceutical Chemistry
In pharmaceutical chemistry, this compound could serve as a precursor for synthesizing various heterocyclic hybrids. These hybrids may possess enhanced pharmacological properties, such as increased potency or reduced toxicity, making them valuable for drug development .
Molecular Docking Studies
The compound’s structure allows it to be used in molecular docking studies to predict the interaction between drugs and biological targets. This is crucial for understanding drug efficacy and safety before clinical trials .
Biochemical Research
Biochemists can utilize this compound in research to study enzyme inhibition, receptor binding, and other biochemical pathways. Its ability to interact with different enzymes and receptors makes it a versatile tool for exploring biological systems .
Analytical Chemistry
In analytical chemistry, the compound can be used as a standard or reference material for calibrating instruments or validating analytical methods, ensuring accuracy and reliability in chemical analysis .
Genomics and Proteomics
Researchers in genomics and proteomics can explore the compound’s role in gene expression and protein function. It may help in identifying new gene targets or understanding the molecular basis of diseases .
Controlled Environment and Cleanroom Solutions
The compound’s stability and reactivity make it suitable for use in controlled environments, such as cleanrooms, where it can be used to test air quality or surface contamination .
Advanced Battery Science
In the field of advanced battery science, this compound could be investigated for its electrochemical properties. It might contribute to the development of new materials for high-performance batteries .
Eigenschaften
IUPAC Name |
4-amino-2-(furan-2-ylmethylamino)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c10-7-4-8(14)13-9(12-7)11-5-6-2-1-3-15-6/h1-4H,5H2,(H4,10,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVMNQANWDLFQSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=NC(=CC(=O)N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-amino-2-[(2-furylmethyl)amino]pyrimidin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(Bicyclo[1.1.1]pentan-1-yl)piperazine](/img/structure/B1450715.png)











![2,2,2-Trichloro-1-[8-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]ethanone](/img/structure/B1450736.png)